molecular formula C16H26N2O4Sn B14422773 1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) CAS No. 84839-03-2

1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)

Cat. No.: B14422773
CAS No.: 84839-03-2
M. Wt: 429.1 g/mol
InChI Key: YXTYUJQCQSOYQP-UHFFFAOYSA-L
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Description

1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.

Preparation Methods

The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

Scientific Research Applications

1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .

Comparison with Similar Compounds

1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:

Properties

CAS No.

84839-03-2

Molecular Formula

C16H26N2O4Sn

Molecular Weight

429.1 g/mol

IUPAC Name

1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione

InChI

InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

YXTYUJQCQSOYQP-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O

Origin of Product

United States

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